molecular formula C18H19F3N2 B3048039 1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine CAS No. 1536-18-1

1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine

Cat. No.: B3048039
CAS No.: 1536-18-1
M. Wt: 320.4 g/mol
InChI Key: HLMJOIZGABPANJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine is a chemical compound that belongs to the class of phenylpiperazines. It is characterized by the presence of a piperazine ring substituted with a phenyl group and a 4-(trifluoromethyl)phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with phenylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine involves its interaction with specific molecular targets in the body. The compound is known to act as a serotonergic releasing agent, influencing the release of serotonin in the brain. This action is mediated through its binding to serotonin receptors and transporters, leading to increased serotonin levels and modulation of neurotransmission .

Comparison with Similar Compounds

Uniqueness: 1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and 4-(trifluoromethyl)phenyl groups enhances its lipophilicity and ability to interact with biological membranes and receptors .

Properties

IUPAC Name

1-[phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2/c19-18(20,21)16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)23-12-10-22-11-13-23/h1-9,17,22H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMJOIZGABPANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397059
Record name 1-[phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1536-18-1
Record name 1-[phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine
Reactant of Route 5
1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.